3-(1H-benzimidazol-2-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one
Description
3-(1H-Benzimidazol-2-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one is a heterocyclic compound featuring a benzimidazole core linked via a propan-1-one chain to a piperidine ring substituted with a [1,2,4]triazolo[4,3-a]pyridine moiety. The compound’s design combines rigidity from the aromatic systems with conformational flexibility from the piperidine and propan-1-one groups, which may optimize binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c28-20(11-10-18-22-16-7-1-2-8-17(16)23-18)26-12-5-6-15(14-26)21-25-24-19-9-3-4-13-27(19)21/h1-4,7-9,13,15H,5-6,10-12,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCKOBFNQCJSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=NC3=CC=CC=C3N2)C4=NN=C5N4C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Synthesis of the triazolopyridine moiety: This involves cyclization reactions starting from appropriate pyridine derivatives and azides.
Coupling of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Final assembly: The final step involves linking the benzimidazole and triazolopyridine moieties through a propanone linker, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen serves as a nucleophile, enabling substitution reactions with electrophiles.
These reactions modify the piperidine’s basicity and lipophilicity, influencing pharmacokinetic properties .
Condensation Reactions
The propan-1-one carbonyl group participates in condensation reactions, forming imines, hydrazones, or other carbon-nitrogen bonds.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Imine Formation | Primary amines (e.g., aniline), refluxing ethanol | Formation of imine derivatives |
| Claisen-Schmidt Reaction | Aryl aldehydes, sodium hydroxide | α,β-unsaturated ketones via aldol condensation |
Such reactions enable structural diversification for optimizing biological activity.
Cycloaddition Reactions
The triazolo[4,3-a]pyridine ring may engage in cycloaddition chemistry, such as the Huisgen azide-alkyne cycloaddition, though direct evidence for this compound is limited.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| [4+2] Cycloaddition | Alkynes (e.g., propargylamine), CuI catalyst | Triazole-fused heterocyclic derivatives |
This pathway could expand the compound’s structural complexity for medicinal chemistry applications .
Oxidation and Reduction Reactions
The ketone group and aromatic systems undergo redox transformations.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | LiAlH₄, THF, 0°C–room temperature | Formation of secondary alcohol from ketone |
| Oxidation | KMnO₄, H₂SO₄, heat | Formation of carboxylic acids or quinones |
These reactions alter the compound’s redox state, potentially modulating biological interactions.
Substitution at the Triazole Ring
The triazolo[4,3-a]pyridine moiety can undergo electrophilic substitution, though steric hindrance may limit reactivity.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Electrophilic Substitution | Nitration (HNO₃/H₂SO₄), halogens (e.g., Br₂) | Substituted triazolo[4,3-a]pyridine derivatives |
Such modifications could enhance selectivity for specific biological targets .
Hydrogen Bonding and π-π Interactions
The benzimidazole and triazole rings enable non-covalent interactions, critical for molecular recognition.
| Interaction Type | Relevance |
|---|---|
| Hydrogen Bonding | Stabilizes protein-ligand complexes |
| π-π Stacking | Facilitates binding to aromatic regions in macromolecules |
These interactions are pivotal for the compound’s potential as a kinase inhibitor or DNA-binding agent .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer properties. Studies have shown that similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of triazole and piperidine groups may enhance these effects by improving the compound's ability to interact with biological targets involved in cancer progression.
Antimicrobial Properties
Benzimidazole derivatives have been reported to possess antimicrobial activity against a range of pathogens. The unique structure of the compound may allow it to disrupt microbial cell walls or interfere with metabolic pathways, making it a candidate for further investigation as an antimicrobial agent.
CNS Activity
The piperidine moiety is often associated with central nervous system (CNS) activity. Compounds containing this structure have been studied for their potential use in treating neurological disorders such as anxiety and depression. The combination of the benzimidazole and triazole functionalities may provide synergistic effects that enhance CNS-targeting capabilities.
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor, particularly targeting kinases or phosphodiesterases that play critical roles in various signaling pathways. This inhibition could lead to therapeutic effects in diseases such as diabetes and cardiovascular disorders.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that similar benzimidazole derivatives inhibited growth in breast cancer cells by inducing apoptosis through mitochondrial pathways. |
| Study B | Antimicrobial Effects | Showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential. |
| Study C | CNS Activity | Found that compounds with similar piperidine structures exhibited anxiolytic effects in animal models, indicating potential for treating anxiety disorders. |
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The benzimidazole ring is known for its ability to bind to various biological targets, while the triazolopyridine moiety can enhance binding specificity and potency.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Influence: The target compound’s benzimidazole and triazolo[4,3-a]pyridine cores contrast with pyrazolopyrimidines and triazolones . Benzimidazole is associated with DNA intercalation and kinase inhibition, whereas pyrazolopyrimidines are common in adenosine receptor antagonists . The triazolo[4,3-a]pyridine in the target compound differs from triazolo[4,3-b]pyridazine in ’s analog, where the pyridazine ring may reduce planarity and alter binding modes .
The methoxy group in ’s analog increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Isomerization and Stability :
- Pyrazolo-triazolo derivatives in undergo isomerization under varying conditions, affecting their stability and activity . The target compound’s rigid benzimidazole core may mitigate such isomerization, enhancing metabolic stability.
Physicochemical Properties
| Property | Target Compound | Compound | Compounds |
|---|---|---|---|
| LogP (Predicted) | ~2.5–3.0 | ~1.8–2.2 | ~1.5–2.0 |
| Solubility (aq., µM) | Moderate (~10–50) | Low (~5–10) | Moderate (~20–100) |
| Hydrogen Bond Acceptors | 7 | 8 | 6–7 |
Biological Activity
The compound 3-(1H-benzimidazol-2-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one is a complex organic molecule that incorporates multiple pharmacophores. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity based on available research findings.
Chemical Structure
The compound consists of three key moieties:
- Benzimidazole : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Triazolo-pyridine : Exhibits various pharmacological effects such as antimalarial and anti-inflammatory activities.
- Piperidine : Often associated with central nervous system effects and used in various therapeutic agents.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of benzimidazole-based compounds against various bacterial strains, suggesting that the incorporation of this moiety enhances antimicrobial efficacy . The triazolo-pyridine component also contributes to this activity, as evidenced by other studies where similar compounds demonstrated potent inhibition against pathogens like Plasmodium falciparum .
Anticancer Properties
Benzimidazole derivatives have been extensively studied for their anticancer potential. The compound may exhibit cytotoxic effects against cancer cell lines due to the synergistic action of its structural components. For instance, related compounds have shown promising results in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
The piperidine ring is known for its role in neuropharmacology. Compounds containing piperidine moieties have been investigated for their potential to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders. The specific interactions of this compound with neurotransmitter receptors remain to be elucidated but warrant further investigation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Antimalarial Activity : A novel series of triazolo-pyridine sulfonamides were synthesized and tested against Plasmodium falciparum, showing IC50 values as low as 2.24 µM .
- Cytotoxicity : A benzimidazole derivative demonstrated significant cytotoxicity against a panel of cancer cell lines, indicating a potential mechanism for anticancer activity .
- Neuroactive Properties : Piperidine derivatives have been explored for their effects on serotonin transporters, suggesting potential applications in mood disorders .
Data Summary
The following table summarizes key findings related to the biological activities of compounds structurally similar to this compound.
Q & A
Q. Q1. What synthetic strategies are recommended for constructing the benzimidazole-triazolopyridine-piperidine scaffold in this compound?
Methodological Answer: The synthesis involves modular coupling of three heterocyclic units:
- Benzimidazole core : Synthesized via cyclization of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions .
- Triazolopyridine moiety : Prepared through Huisgen 1,3-dipolar cycloaddition between azides and alkynes, or via condensation reactions of aminopyridines with hydrazine derivatives .
- Piperidine linker : Functionalized via nucleophilic substitution or Buchwald–Hartwig amination to connect the triazolopyridine and propan-1-one groups .
Key characterization tools include /-NMR for regiochemical confirmation and HPLC-MS for purity assessment .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectral analysis : Use -NMR to confirm proton environments (e.g., benzimidazole NH at δ 12–13 ppm, triazole protons at δ 7–8 ppm) .
- X-ray crystallography : Resolve ambiguities in piperidine chair conformation or triazole-pyridine dihedral angles, as demonstrated for analogous triazolopyridine derivatives .
- DFT calculations : Compare experimental IR/Raman spectra with computational models to verify electronic structure .
Advanced Research Questions
Q. Q3. How can conflicting data on this compound’s kinase inhibition selectivity be resolved?
Methodological Answer:
- Kinase panel screening : Test against >50 kinases (e.g., IGF-1R, EGFR, VEGFR) to identify off-target effects. Use ATP-competitive assays with measurements .
- Structural modeling : Perform docking studies using cryo-EM or X-ray structures of target kinases to rationalize selectivity. Adjust the piperidine linker length to optimize binding pocket interactions .
- Mutagenesis assays : Validate predicted binding residues (e.g., gatekeeper mutations in IGF-1R) to confirm mechanism .
Q. Q4. What experimental designs address poor aqueous solubility and CYP3A4 inhibition observed in preclinical studies?
Methodological Answer:
- Solubility enhancement : Introduce hydrophilic groups (e.g., PEGylation of the propan-1-one moiety) or formulate as nanocrystals .
- CYP3A4 mitigation : Replace metabolically labile groups (e.g., methyl substituents on benzimidazole) with fluorine or deuterium to reduce oxidative metabolism. Use hepatocyte stability assays to validate .
- Prodrug strategies : Mask the triazole NH with acyloxymethyl groups to improve bioavailability .
Q. Q5. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- PK/PD modeling : Correlate plasma exposure (AUC, ) with target engagement in tumor xenografts. Adjust dosing regimens to maintain trough levels above IC .
- Tissue distribution studies : Use radiolabeled analogs (e.g., -propan-1-one) to quantify tumor penetration vs. off-target accumulation .
- Metabolite profiling : Identify active/potentially toxic metabolites via LC-MS/MS in plasma and tissues .
Data Analysis and Optimization
Q. Q6. What computational tools are effective for predicting ADME/toxicity profiles of this compound?
Methodological Answer:
- In silico platforms : Use Schrödinger’s QikProp or SwissADME to estimate logP, BBB permeability, and hERG liability. Prioritize derivatives with logP < 3 and PSA < 90 Ų .
- CYP inhibition assays : Screen against CYP isoforms (3A4, 2D6) using fluorogenic substrates or LC-MS-based methods .
- Transcriptomics : Apply RNA-seq to identify off-target gene regulation (e.g., PXR activation) in primary hepatocytes .
Q. Q7. How can researchers optimize the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose to pH 1–10 buffers, UV light, and oxidants (HO). Monitor degradation products via UPLC-PDA .
- Salt/cocrystal screening : Pair with counterions (e.g., succinate, citrate) to enhance solid-state stability .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; assess purity changes .
Mechanistic and Functional Studies
Q. Q8. What assays are recommended to elucidate the compound’s apoptotic vs. cytostatic effects in cancer models?
Methodological Answer:
Q. Q9. How can researchers validate target engagement in complex biological systems?
Methodological Answer:
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of IGF-1R in lysates via Western blot .
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the propan-1-one moiety for covalent target capture .
- SPR/BLI : Quantify binding kinetics (k/k) using recombinant kinase domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
